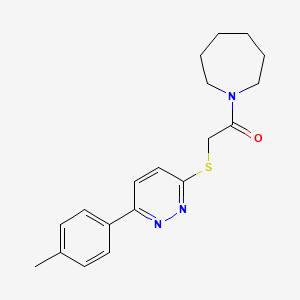

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

CAS No.: 872689-32-2

Cat. No.: VC4427014

Molecular Formula: C19H23N3OS

Molecular Weight: 341.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872689-32-2 |

|---|---|

| Molecular Formula | C19H23N3OS |

| Molecular Weight | 341.47 |

| IUPAC Name | 1-(azepan-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |

| Standard InChI | InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |

| Standard InChI Key | BYOVGQPPDDENNR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |

Introduction

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. Its structure combines an azepane ring, a pyridazine core, and a thioether linkage, making it a versatile molecule for various chemical and biological studies.

Synthesis Overview

The synthesis of 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves:

-

Preparation of the Pyridazine Core: Pyridazine derivatives are synthesized by reacting hydrazines with diketones or similar precursors under controlled conditions.

-

Thioether Formation: The sulfur atom is introduced via nucleophilic substitution, often using thiols or thioethers in the presence of base catalysts.

-

Azepane Integration: The azepane moiety is attached through alkylation or amidation reactions, ensuring stability and functionality.

Applications in Medicinal Chemistry

Compounds like 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone are explored for their biological activities due to their structural features:

-

Potential Antiviral Properties: Pyridazine-based compounds are known to disrupt viral polymerase activity, as seen in influenza antiviral studies .

-

Anti-inflammatory Activity: Similar heterocyclic compounds have shown promise in reducing inflammation by targeting specific enzymes .

-

Antibacterial Properties: The thioether and azepane groups may enhance membrane permeability and binding to bacterial targets .

Biological Evaluation

Although specific data on this compound is limited, related pyridazine derivatives have demonstrated:

-

Cytotoxicity Studies: Moderate activity against certain cancer cell lines.

-

Enzyme Inhibition: Ability to inhibit kinases or proteases involved in disease pathways.

-

Antimicrobial Testing: Activity against gram-positive and gram-negative bacteria.

Key Challenges and Future Directions

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone faces challenges such as:

-

Limited Stability: Thioether linkages can be prone to oxidation.

-

Optimization of Activity: Structural modifications may be needed to enhance potency and selectivity.

-

Scalability of Synthesis: Efficient synthetic routes are required for large-scale production.

Future research could focus on:

-

Exploring its role as a scaffold for drug design.

-

Investigating its interaction with biological targets through computational modeling.

-

Developing derivatives with improved pharmacokinetic profiles.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H21N3OS |

| Molecular Weight | ~303.42 g/mol |

| Functional Groups | Azepane, Pyridazine, Thioether, Ketone, p-Tolyl |

| Synthesis Methods | Pyridazine formation, thioether linkage, azepane integration |

| Potential Applications | Antiviral, anti-inflammatory, antibacterial |

| Challenges | Stability issues, need for activity optimization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume